Pyrrophenone

cPLA2α inhibition enzyme assay IC50 comparison

Unlike AACOCF3, pyrrophenone achieves full inhibition without pre-incubation—enabling real-time kinetic assays and simplified workflows. With >100-fold selectivity for cPLA2α over secretory PLA2 isoforms, it cleanly dissects the arachidonic acid cascade in cellular and whole-blood systems (IC50: 0.16–0.32 μM). Its unique crystallizability, engineered via the 4-triphenylmethylthio moiety, makes it the only cPLA2α inhibitor suited for co-crystallization and structure-based drug design. Select pyrrophenone when experimental reproducibility and mechanistic precision are non-negotiable.

Molecular Formula C49H37F2N3O5S2
Molecular Weight 850.0 g/mol
Cat. No. B157460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrophenone
SynonymsN-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[(triphenylmethyl)thio]-2-pyrrolidinyl]methyl]-4-[(Z)-(2,4-dioxo-5-thiazolidinylidene)methyl]-benzamide
Molecular FormulaC49H37F2N3O5S2
Molecular Weight850.0 g/mol
Structural Identifiers
SMILESC1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1
InChIKeyXSCZRVUQXBBTRO-MKNPRXRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrophenone: Core Properties of the Pyrrolidine-Based cPLA2α Inhibitor for Research Procurement


Pyrrophenone (CAS 341973-06-6) is a synthetic, optically active pyrrolidine derivative that functions as a potent and reversible inhibitor of cytosolic phospholipase A2α (cPLA2α), the rate-limiting enzyme in arachidonic acid release and eicosanoid biosynthesis [1]. With a molecular weight of 849.96 g/mol and molecular formula C49H37F2N3O5S2, pyrrophenone exhibits an enzyme IC50 of 4.2 nM against isolated human cPLA2α and effectively suppresses downstream production of prostaglandin E2, leukotriene C4, and thromboxane B2 in cellular and whole blood assays [2]. Its pyrrolidine scaffold confers crystallizability—a property absent in many cPLA2α inhibitors—enabling structural characterization and facilitating reproducible formulation for research applications [3].

Why Pyrrophenone Cannot Be Interchanged with Other cPLA2α Inhibitors in Experimental Protocols


cPLA2α inhibitors differ substantially in their kinetic binding behavior, isoform selectivity profiles, and cellular potency, rendering simple substitution among in-class compounds scientifically invalid. Pyrrophenone exhibits rapid, reversible binding to the cPLA2α catalytic dyad without requiring pre-incubation, whereas the widely used reference inhibitor AACOCF3 displays slow-binding kinetics that demand extended pre-incubation periods to achieve full inhibition [1]. Furthermore, pyrrophenone demonstrates over 100-fold selectivity for cPLA2α versus secretory PLA2 isoforms (types IB and IIA), while the indole-based clinical candidate efipladib, despite comparable enzyme potency, possesses a distinct molecular scaffold with different physicochemical properties and in vivo pharmacokinetic profiles . These mechanistic and pharmacological differences translate directly into divergent experimental outcomes in cellular and whole-blood assay systems, making inhibitor-specific validation essential for reproducible research.

Pyrrophenone: Direct Comparative Evidence Against cPLA2α Inhibitor Analogs and Alternatives


Enzyme Potency Comparison: Pyrrophenone vs AACOCF3 vs Efipladib

In isolated human cPLA2α enzyme assays, pyrrophenone demonstrates an IC50 of 4.2 nM, representing a 3,571-fold greater potency than the classical reference inhibitor AACOCF3 (IC50 = 15 μM) and a 9.5-fold greater potency than the clinical candidate efipladib (IC50 = 0.04 μM = 40 nM) [1]. This potency advantage was observed under identical assay conditions for AACOCF3 in the same study, while efipladib data derive from comparable enzyme inhibition assays [2].

cPLA2α inhibition enzyme assay IC50 comparison

Binding Kinetics Differentiation: Rapid Reversible Inhibition vs Slow-Binding AACOCF3

Pyrrophenone exhibits rapid, reversible inhibition of cPLA2α with no slow-binding characteristics, whereas AACOCF3 requires an extended pre-incubation period to achieve full inhibitory effect due to its slow-binding mechanism [1]. The difference is functionally significant: pyrrophenone achieves immediate inhibition upon addition, while AACOCF3 displays time-dependent potency that complicates assay standardization .

enzyme kinetics reversible inhibition pre-incubation requirement

Isoform Selectivity: cPLA2α vs Secretory PLA2 Isoforms

Pyrrophenone inhibits secretory PLA2 isoforms (types IB and IIA) with over 100-fold lower potency compared to cPLA2α, and shows no inhibition of these isoforms even at concentrations up to approximately 250 μM [1]. This selectivity profile is critical because many earlier-generation PLA2 inhibitors exhibit broader isoform inhibition that complicates mechanistic interpretation of experimental results .

isoform selectivity sPLA2 off-target inhibition

Cellular Activity: Arachidonic Acid Release and Eicosanoid Suppression in THP-1 Cells

In A23187-stimulated THP-1 human monocytic cells, pyrrophenone dose-dependently inhibits arachidonic acid release with an IC50 of 24 nM, prostaglandin E2 production with an IC50 of 25 nM, and leukotriene C4 production with an IC50 of 14 nM [1]. The observed 3.4- to 6-fold right-shift in cellular IC50 values relative to the isolated enzyme IC50 (4.2 nM) is consistent with expected intracellular protein binding and membrane partitioning effects .

cellular assay arachidonic acid PGE2 LTC4

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs Efipladib

Pyrrophenone (MW = 876.0 Da, ClogP = 9.19) is substantially larger and more lipophilic than the indole-based inhibitor efipladib (MW = 746.1 Da) [1]. The 130-Da molecular weight difference and higher ClogP value translate into distinct solubility characteristics and membrane permeability profiles that directly impact experimental handling and cellular distribution .

molecular weight ClogP physicochemical properties

Human Whole Blood Activity: Functional Suppression of Eicosanoid Cascade

In A23187-stimulated human whole blood, pyrrophenone inhibits arachidonic acid release with an IC50 of 0.19 μM, prostaglandin E2 with an IC50 of 0.20 μM, thromboxane B2 with an IC50 of 0.16 μM, and leukotriene B4 with an IC50 of 0.32 μM [1]. Notably, the magnitude of PGE2 and TXB2 inhibition by pyrrophenone in whole blood is comparable to that achieved with indomethacin, a classic COX inhibitor . This functional equivalency in a physiologically relevant matrix demonstrates that upstream cPLA2α blockade yields downstream eicosanoid suppression comparable to direct COX inhibition.

whole blood assay ex vivo pharmacology LTB4 TXB2

Optimal Research Applications for Pyrrophenone Based on Validated Differentiation Evidence


Biochemical cPLA2α Inhibition Studies Requiring Rapid, Reversible Kinetics Without Pre-Incubation

Pyrrophenone is the preferred tool compound for enzyme kinetics experiments that demand immediate, reversible inhibition of cPLA2α without slow-binding artifacts. Unlike AACOCF3, which requires pre-incubation due to its slow-binding mechanism, pyrrophenone achieves full inhibitory activity upon addition, enabling real-time kinetic assays and simplified experimental protocols [1]. This property is essential for studies where temporal resolution of enzyme inhibition is critical, such as stopped-flow kinetics, competitive binding displacement assays, and experiments involving labile enzyme preparations where extended pre-incubation compromises activity.

Cellular Arachidonic Acid Cascade Studies Requiring cPLA2α-Specific Pathway Interrogation

Pyrrophenone enables clean dissection of the cPLA2α-dependent arachidonic acid cascade in cellular systems, with validated IC50 values of 24 nM (AA release), 25 nM (PGE2), and 14 nM (LTC4) in THP-1 cells [2]. Its >100-fold selectivity over secretory PLA2 isoforms (types IB and IIA) ensures that observed suppression of eicosanoid production is attributable specifically to cPLA2α inhibition rather than off-target PLA2 activity . This selectivity profile makes pyrrophenone the reagent of choice for target validation studies in inflammatory cell models, including monocytes, neutrophils, and mesangial cells, where multiple PLA2 isoforms may be co-expressed.

Ex Vivo Human Whole Blood Pharmacology for Translational Inflammation Research

For ex vivo pharmacology studies requiring physiologically relevant matrices, pyrrophenone provides validated suppression of the full eicosanoid cascade in human whole blood, with IC50 values of 0.19 μM (AA), 0.20 μM (PGE2), 0.16 μM (TXB2), and 0.32 μM (LTB4) [3]. The observed PGE2 and TXB2 inhibition magnitude is comparable to indomethacin, establishing pyrrophenone as a functional tool for assessing upstream cPLA2α blockade relative to downstream COX inhibition in the same experimental system. This application is particularly relevant for translational studies bridging in vitro target engagement to ex vivo pharmacodynamic biomarker validation.

Structural Biology and Crystallography Studies Requiring a Crystallizable cPLA2α Inhibitor

Pyrrophenone is distinguished from the majority of cPLA2α inhibitors by its crystallizability—a property deliberately engineered through incorporation of the 4-triphenylmethylthio moiety into the pyrrolidine scaffold [4]. This unique physicochemical characteristic enables co-crystallization studies with cPLA2α for X-ray structure determination, molecular docking validation, and structure-based drug design efforts. Researchers requiring an inhibitor that can be reliably crystallized for structural biology applications will find pyrrophenone uniquely suited among cPLA2α inhibitors, as most pyrrolidine-based inhibitors in this class are not available in crystalline form [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.